Tmp269

HDAC inhibitor selectivity Class IIa HDAC Biochemical assay

TMP269 is the benchmark class IIa HDAC inhibitor for target validation and functional genomics, offering >637-fold selectivity for HDAC4/5/7/9 (IC50 13-157 nM) over class I HDACs. Unlike pan-HDAC inhibitors (e.g., SAHA) that induce confounding histone H3K9 hyperacetylation, TMP269's unique trifluoromethyloxadiazole (TFMO) zinc-binding moiety enables clean mechanistic studies of class IIa HDAC biology. Validated in vivo for neuroprotection (0.5 mg/kg/day in Parkinson's models) and synergistic with carfilzomib in multiple myeloma via ATF4/CHOP-mediated ER stress. The definitive chemical probe for class IIa HDAC target identification and preclinical combination therapy evaluation.

Molecular Formula C25H21F3N4O3S
Molecular Weight 514.5 g/mol
CAS No. 1314890-29-3
Cat. No. B612171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmp269
CAS1314890-29-3
SynonymsTMP269;  TMP 269;  TMP-269
Molecular FormulaC25H21F3N4O3S
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5
InChIInChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)
InChIKeyHORXBWNTEDOVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TMP269 (CAS 1314890-29-3): Potent and Selective Class IIa HDAC Inhibitor for Targeted Epigenetic Research


TMP269 is a potent, cell-permeable, and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. It exhibits IC50 values in the low nanomolar range against these isoforms [1]. The compound contains a trifluoromethyloxadiazole (TFMO) zinc-binding group, which confers its high selectivity for class IIa over class I and IIb HDACs . TMP269 is widely utilized as a chemical probe to dissect the biological roles of class IIa HDACs in cancer, neurodegeneration, and immunology.

Why Generic HDAC Inhibitors Cannot Substitute for TMP269 in Class IIa-Specific Studies


Substituting TMP269 with a pan-HDAC inhibitor like SAHA (vorinostat) or Trichostatin A (TSA) fails because these compounds broadly inhibit class I, IIb, and IV HDACs, leading to global histone hyperacetylation and confounding phenotypic results. Conversely, other class IIa inhibitors like MC1568 exhibit weak or inconsistent cellular activity, limiting their utility. TMP269's unique combination of high potency, robust cellular permeability, and a clean selectivity profile—evidenced by the absence of class I/IIb HDAC inhibition in cells—makes it the definitive chemical probe for isolating class IIa HDAC biology [1][2].

TMP269 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Potency Comparisons


Superior Nanomolar Potency Against Class IIa HDACs Compared to Pan-HDAC Inhibitors

TMP269 exhibits nanomolar potency against class IIa HDAC isoforms (HDAC4, 5, 7, 9), whereas the pan-HDAC inhibitor Trichostatin A (TSA) shows negligible activity against these targets. In a direct comparative study, TMP269 displayed IC50 values of 0.122 μM (HDAC4), 0.135 μM (HDAC5), 0.057 μM (HDAC7), and 0.013 μM (HDAC9) [1]. In contrast, TSA was inactive against class IIa HDACs under the same assay conditions [1].

HDAC inhibitor selectivity Class IIa HDAC Biochemical assay

High Selectivity Index for Class IIa vs. Class I HDACs Compared to Panobinostat

TMP269 demonstrates a profound selectivity for class IIa over class I HDACs. Specifically, it shows a 20- to 400-fold selectivity window against class I HDACs (HDAC1, 2, 3, 8) . In a comparative study using recombinant enzymes, TMP269 displayed an IC50 of >100 μM for HDAC2, yielding a selectivity index of >637 relative to its IC50 for HDAC4 (0.157 μM) [1]. In contrast, the pan-HDAC inhibitor panobinostat (LBH589) potently inhibits both class I and class IIa HDACs with IC50 values typically in the low nanomolar range, offering no class selectivity [2].

HDAC isoform selectivity Class I HDAC Biochemical profiling

Functional Selectivity in Cells: TMP269 Does Not Induce Class I-Associated Histone H3K9 Hyperacetylation

In multiple myeloma (MM) cell lines, TMP269 does not induce hyperacetylation of histone H3K9 or α-tubulin, which are canonical markers of class I and IIb HDAC inhibition, respectively [1]. This functional cellular data confirms its exquisite selectivity for class IIa HDACs. In contrast, pan-HDAC inhibitors like SAHA (vorinostat) and LMK235 (19i) strongly increase global histone acetylation and α-tubulin acetylation in similar cellular models, indicating off-target activity against class I and IIb HDACs [2].

Functional selectivity Histone acetylation Cellular assay

Differential Efficacy in Multiple Myeloma: TMP269 Enhances ER Stress-Mediated Apoptosis Unlike Pan-HDAC Inhibitors

In multiple myeloma cell lines, TMP269 (10 μM) synergistically enhances carfilzomib (CFZ)-induced cytotoxicity by upregulating ATF4 and CHOP, key mediators of ER stress-induced apoptosis [1]. This combination effect is distinct from pan-HDAC inhibitors, which often induce broad transcriptional changes and direct cytotoxicity. TMP269 as a single agent shows moderate cytotoxicity with an IC50 of 22-38 μM, correlating with cleavage of caspase-3, -8, -9, and PARP . In contrast, the pan-HDAC inhibitor SAHA exhibits potent single-agent cytotoxicity (IC50 ~1-5 μM) in MM cells, but this is driven primarily by class I HDAC inhibition and associated with greater non-specific transcriptional effects [2].

Multiple myeloma ER stress Apoptosis

In Vivo Neuroprotective Efficacy in Parkinson's Disease Models: Demonstrated Therapeutic Potential

TMP269 (0.5 mg/kg/day continuous infusion for 7 days) significantly reduced forelimb impairments and protected dopaminergic neurons in the substantia nigra and their striatal terminals in a rat 6-OHDA model of Parkinson's disease [1]. It also prevented 6-OHDA-induced increases in IBA1-positive microglia and reversed decreases in BMP2 and pSmad1/5 signaling [1]. This in vivo neuroprotection is attributed to specific class IIa HDAC inhibition and upregulation of BMP-Smad signaling. In contrast, pan-HDAC inhibitors like SAHA and TSA have shown neurotoxicity or limited efficacy in similar models due to their broad inhibitory profiles and off-target effects on neuronal viability .

Parkinson's disease Neuroprotection In vivo model

Optimal Research and Preclinical Applications for TMP269 Based on Quantitative Evidence


Dissecting Class IIa HDAC-Specific Biology in Cancer and Epigenetics

Given its >637-fold selectivity over class I HDACs and lack of histone H3K9 hyperacetylation, TMP269 is the optimal tool for isolating the biological functions of class IIa HDACs (HDAC4, 5, 7, 9) in cellular models. It enables clean mechanistic studies where class I HDAC inhibition would confound results [1]. Ideal for target validation, pathway analysis, and functional genomics screens.

Preclinical Combination Therapy in Multiple Myeloma: Targeting ER Stress

Based on its demonstrated synergy with carfilzomib via ATF4/CHOP upregulation, TMP269 is uniquely suited for preclinical studies investigating novel combination regimens in multiple myeloma [2]. This application leverages TMP269's class IIa-specific mechanism to enhance ER stress-mediated apoptosis, a strategy not achievable with pan-HDAC inhibitors.

Neuroprotection Studies in Parkinson's Disease and Neurodegenerative Models

Supported by in vivo efficacy in a 6-OHDA rat model of Parkinson's disease at 0.5 mg/kg/day, TMP269 is a promising candidate for preclinical evaluation of class IIa HDAC inhibition as a neuroprotective strategy [3]. Its ability to upregulate BMP2-Smad signaling and reduce neuroinflammation positions it as a valuable tool for exploring epigenetic modulation in neurodegeneration.

Chemical Probe for Class IIa HDAC Pharmacology and Medicinal Chemistry

As a well-characterized, potent, and selective class IIa HDAC inhibitor with a defined zinc-binding pharmacophore (trifluoromethyloxadiazole), TMP269 serves as a benchmark compound for developing and validating next-generation class IIa inhibitors [4]. Its robust biochemical profile (IC50 13-157 nM against class IIa isoforms) provides a reliable reference standard for assay development and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tmp269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.